
(R)-2-((2-Ethoxyphenoxy)methyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((2-Ethoxyphenoxy)methyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms This particular compound is notable for its chiral center, which means it has a specific three-dimensional arrangement that can exist in two enantiomeric forms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2-Ethoxyphenoxy)methyl)oxirane typically involves the reaction of ®-2-((2-Ethoxyphenoxy)methyl)oxirane with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under mild conditions to ensure high yield and selectivity for the desired enantiomer.
Industrial Production Methods
Industrial production of ®-2-((2-Ethoxyphenoxy)methyl)oxirane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, enantioselective catalysts and chiral auxiliaries may be employed to ensure the production of the ®-enantiomer with high enantiomeric purity.
化学反応の分析
Types of Reactions
®-2-((2-Ethoxyphenoxy)methyl)oxirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while nucleophilic substitution can produce a range of substituted alcohols, ethers, or amines.
科学的研究の応用
®-2-((2-Ethoxyphenoxy)methyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and to investigate the biological activity of epoxide-containing compounds.
Medicine: Research into the pharmacological properties of ®-2-((2-Ethoxyphenoxy)methyl)oxirane and its derivatives may lead to the development of new therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.
作用機序
The mechanism of action of ®-2-((2-Ethoxyphenoxy)methyl)oxirane involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules. This reactivity underlies its biological activity and potential therapeutic applications. The specific molecular targets and pathways involved depend on the context of its use and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
(S)-2-((2-Ethoxyphenoxy)methyl)oxirane: The enantiomer of the ®-form, with similar chemical properties but different biological activity.
2-((2-Methoxyphenoxy)methyl)oxirane: A structurally similar compound with a methoxy group instead of an ethoxy group.
2-((2-Phenoxy)methyl)oxirane: Another related compound lacking the ethoxy substituent.
Uniqueness
®-2-((2-Ethoxyphenoxy)methyl)oxirane is unique due to its specific chiral configuration and the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
(2R)-2-[(2-ethoxyphenoxy)methyl]oxirane |
InChI |
InChI=1S/C11H14O3/c1-2-12-10-5-3-4-6-11(10)14-8-9-7-13-9/h3-6,9H,2,7-8H2,1H3/t9-/m1/s1 |
InChIキー |
DJOGZXNBSUIGKG-SECBINFHSA-N |
異性体SMILES |
CCOC1=CC=CC=C1OC[C@H]2CO2 |
正規SMILES |
CCOC1=CC=CC=C1OCC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-2-[[4-[3-[2-(4-chloro-3-methylphenyl)propan-2-ylamino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B15294956.png)
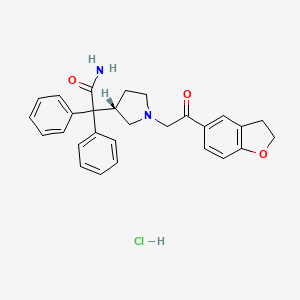
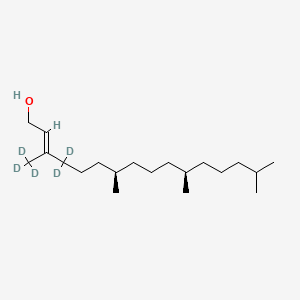
![3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline](/img/structure/B15294975.png)
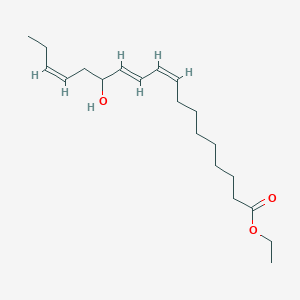
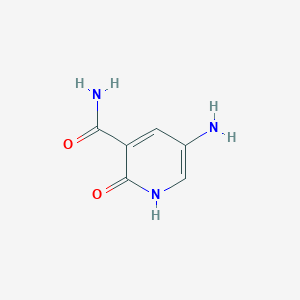

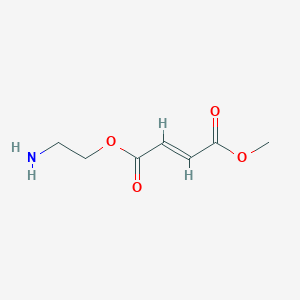

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15295012.png)
